molecular formula C14H11ClFNO2 B5724204 N-(2-chlorophenyl)-2-(2-fluorophenoxy)acetamide

N-(2-chlorophenyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B5724204
M. Wt: 279.69 g/mol
InChI Key: JOYADXFDBUPLHV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2-fluorophenoxy)acetamide, commonly known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. CF3 is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

CF3 has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, CF3 has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. CF3 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, CF3 has been studied for its potential use as a herbicide. It has been shown to effectively control the growth of certain weeds, making it a potential alternative to traditional herbicides.
In material science, CF3 has been studied for its potential use in the synthesis of new materials. It has been shown to be an effective building block for the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The exact mechanism of action of CF3 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In particular, CF3 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain.
Biochemical and Physiological Effects:
CF3 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CF3 can inhibit the growth of cancer cells, reduce inflammation, and block the activity of certain enzymes and proteins. In animal studies, CF3 has been shown to have analgesic effects and reduce the severity of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of CF3 is its versatility. It can be used in a variety of applications, ranging from medicine to material science. Additionally, CF3 is relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also some limitations to the use of CF3 in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations. Additionally, CF3 can be toxic in high doses, which can limit its use in certain applications.

Future Directions

There are a number of future directions for research on CF3. One area of interest is the development of new drugs based on CF3. Researchers are exploring the potential use of CF3 derivatives in the treatment of cancer and other diseases.
Another area of interest is the development of new materials based on CF3. Researchers are exploring the potential use of CF3 in the synthesis of polymers and other materials with unique properties.
Overall, CF3 is a promising compound with a wide range of potential applications. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.

Synthesis Methods

CF3 can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-fluorophenol with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain CF3. Other methods of synthesis include the reaction of 2-fluorophenol with chloroacetyl chloride followed by treatment with 2-chlorobenzoyl chloride and a base, or the reaction of 2-fluorophenol with 2-chlorobenzoyl chloride in the presence of a catalyst such as copper.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYADXFDBUPLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(2-fluorophenoxy)acetamide

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